molecular formula C8H10N2O2Si B12657744 4,4'-(Dihydroxysilylene)bis-3-butenenitrile CAS No. 93941-76-5

4,4'-(Dihydroxysilylene)bis-3-butenenitrile

Katalognummer: B12657744
CAS-Nummer: 93941-76-5
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: NWBDTFZXRXRGIT-FCXRPNKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Dihydroxysilylene)bis-3-butenenitrile is a chemical compound with the molecular formula C8H10N2O2Si and a molecular weight of 194.2627 g/mol . This compound is characterized by the presence of a silylene group bonded to two hydroxyl groups and two butenenitrile groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves several steps. One common method includes the reaction of a silylene precursor with butenenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Analyse Chemischer Reaktionen

4,4’-(Dihydroxysilylene)bis-3-butenenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

Wissenschaftliche Forschungsanwendungen

4,4’-(Dihydroxysilylene)bis-3-butenenitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves its interaction with specific molecular targets and pathways. The silylene group can form strong bonds with various atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4,4’-(Dihydroxysilylene)bis-3-butenenitrile can be compared with other similar compounds, such as:

4,4’-(Dihydroxysilylene)bis-3-butenenitrile stands out due to its unique combination of functional groups, which confer specific chemical properties and make it valuable for various scientific research applications.

Eigenschaften

CAS-Nummer

93941-76-5

Molekularformel

C8H10N2O2Si

Molekulargewicht

194.26 g/mol

IUPAC-Name

(E)-4-[[(E)-3-cyanoprop-1-enyl]-dihydroxysilyl]but-3-enenitrile

InChI

InChI=1S/C8H10N2O2Si/c9-5-1-3-7-13(11,12)8-4-2-6-10/h3-4,7-8,11-12H,1-2H2/b7-3+,8-4+

InChI-Schlüssel

NWBDTFZXRXRGIT-FCXRPNKRSA-N

Isomerische SMILES

C(C#N)/C=C/[Si](O)(O)/C=C/CC#N

Kanonische SMILES

C(C=C[Si](C=CCC#N)(O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.